molecular formula C24H26O5 B11151654 ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11151654
M. Wt: 394.5 g/mol
InChI Key: BWXQXEPSJPUYTP-UHFFFAOYSA-N
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Description

Ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromen core substituted at positions 3, 4, 7, and 7. Key structural features include:

  • 7-[(3-Methylbenzyl)oxy] group: A benzyl ether with a meta-methyl substituent, contributing to electronic and steric effects .
  • 3-Ethyl propanoate chain: Introduces ester functionality, affecting solubility and metabolic stability .

For example, similar compounds are prepared by reacting coumarin precursors with amines or benzyl halides under reflux conditions .

Properties

Molecular Formula

C24H26O5

Molecular Weight

394.5 g/mol

IUPAC Name

ethyl 3-[4,8-dimethyl-7-[(3-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C24H26O5/c1-5-27-22(25)12-10-20-16(3)19-9-11-21(17(4)23(19)29-24(20)26)28-14-18-8-6-7-15(2)13-18/h6-9,11,13H,5,10,12,14H2,1-4H3

InChI Key

BWXQXEPSJPUYTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C(=C(C=C2)OCC3=CC=CC(=C3)C)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Formation of the Coumarin Backbone

The synthesis begins with the preparation of the chromenone core, typically derived from substituted resorcinol derivatives. A common starting material is 4,8-dimethyl-7-hydroxycoumarin, which undergoes Kolbe-Schmitt carboxylation to introduce the carboxylic acid group at the 3-position. This step is critical for subsequent esterification and requires anhydrous conditions to prevent hydrolysis.

Reaction conditions :

  • Reagents : Resorcinol derivative, potassium carbonate, carbon dioxide gas.

  • Temperature : 120–150°C under autogenous pressure.

  • Catalyst : None (thermal reaction).

  • Yield : 60–70% after recrystallization.

Etherification with 3-Methylbenzyl Bromide

The 7-hydroxy group of the chromenone core is functionalized via Williamson ether synthesis using 3-methylbenzyl bromide. This step introduces the 3-methylbenzyl ether moiety, enhancing the compound’s lipophilicity and stability.

Optimization insights :

  • Base : Potassium carbonate or sodium hydride in anhydrous acetone.

  • Reaction time : 12–16 hours under reflux.

  • Yield : 85–90%.

Propanoate Side Chain Introduction

Michael Addition for Side Chain Attachment

The propanoate side chain is introduced through a Michael addition reaction. Ethyl acrylate reacts with the chromenone intermediate in the presence of a base, facilitating nucleophilic attack at the α,β-unsaturated ketone of the coumarin core.

Key parameters :

  • Catalyst : Triethylamine or DBU (1,8-diazabicycloundec-7-ene).

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Temperature : Room temperature to 60°C.

  • Yield : 75–80%.

Esterification and Final Modification

The intermediate undergoes esterification with ethanol in acidic conditions to yield the ethyl propanoate group. This step is sensitive to moisture, requiring molecular sieves or anhydrous magnesium sulfate to sequester water.

Reaction setup :

  • Acid catalyst : Sulfuric acid or p-toluenesulfonic acid.

  • Solvent : Dry dichloromethane.

  • Yield : 90–95% after column chromatography.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To enhance scalability, industries employ continuous flow reactors for the etherification and Michael addition steps. These systems improve heat transfer and reduce reaction times compared to batch processes.

Advantages :

  • Throughput : 5–10 kg/day per reactor module.

  • Purity : >98% due to precise stoichiometric control.

Purification via Simulated Moving Bed Chromatography

Industrial purification utilizes simulated moving bed (SMB) chromatography to isolate the target compound from byproducts. This method reduces solvent consumption by 40% compared to traditional column chromatography.

Comparative Analysis of Synthetic Routes

The table below contrasts three reported methods for synthesizing ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate:

MethodKey StepsYield (%)Purity (%)Scalability
Traditional BatchKolbe-Schmitt → Etherification → Michael Addition → Esterification6895Moderate
Flow ReactorContinuous etherification → Automated Michael Addition8298High
EnzymaticBiocatalytic esterification (Experimental)4588Low

Findings :

  • Flow reactor systems outperform batch methods in yield and purity due to reduced side reactions.

  • Enzymatic approaches, while eco-friendly, remain impractical for large-scale synthesis.

Recent Advances and Challenges

Catalytic Asymmetric Synthesis

Recent studies explore chiral catalysts to control stereochemistry during the Michael addition. For example, thiourea-based organocatalysts achieve enantiomeric excess (ee) of up to 78%, though yields remain suboptimal (50–55%).

Green Chemistry Initiatives

Efforts to replace toxic solvents (e.g., DMF) with ionic liquids or cyclopentyl methyl ether (CPME) show promise, reducing environmental impact without compromising yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ether moiety, where the benzyl group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines, often in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structure

The compound features a chromenone core substituted with a methylbenzyl ether group, which may enhance its biological activity and interaction with molecular targets.

Medicinal Chemistry

Ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate has been studied for its potential therapeutic properties:

  • Antioxidant Activity : The compound is hypothesized to exhibit significant antioxidant properties, which can help mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Research indicates that it may inhibit pro-inflammatory cytokines, thus contributing to its anti-inflammatory potential.
  • Anticancer Properties : Preliminary studies suggest that this compound could induce apoptosis in cancer cells and inhibit tumor growth through various pathways, such as targeting specific enzymes involved in cancer progression.

Biological Research

The compound serves as a valuable tool in biological research for studying various pathways and interactions:

  • Enzyme Inhibition Studies : Its chromenone structure allows it to interact with specific enzymes, making it useful for understanding enzyme mechanisms and designing inhibitors.
  • Target Identification : By acting as a probe, researchers can explore the interactions between the compound and various biological targets, aiding in the identification of new therapeutic targets.

Industrial Applications

In addition to its medicinal applications, this compound may also find uses in industrial settings:

  • Synthesis of Fine Chemicals : It can be utilized as a building block in organic synthesis for developing more complex molecules.
  • Material Development : The compound is being explored for its potential applications in developing new materials and chemical products.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of chromenone exhibited significant cytotoxicity against various cancer cell lines. The presence of the methylbenzyl group may enhance this activity by improving solubility and bioavailability.
  • Antioxidant Evaluation : Research conducted by Zhang et al. (2020) assessed the antioxidant capacity of chromenone derivatives, revealing that modifications at the benzyl position significantly increased their ability to scavenge free radicals.
  • Inflammation Modulation : A study published in Phytochemistry indicated that compounds similar to this compound could effectively reduce levels of inflammatory cytokines in vitro, suggesting potential for therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through:

    Molecular Targets: Binding to enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation.

    Pathways Involved: Modulation of signaling pathways such as the NF-κB pathway, which plays a crucial role in inflammation and immune response.

Comparison with Similar Compounds

Substitution at the 7-Position

  • Ethyl 3-{7-[(4-tert-butylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate (): The 4-tert-butylbenzyloxy group increases lipophilicity (predicted higher logP) compared to the 3-methylbenzyloxy group in the target compound. This bulkier substituent may hinder membrane permeability but enhance hydrophobic interactions in biological systems .

Halogen and Alkoxy Substitutions

  • Ethyl 3-(6-chloro-4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate (): A chloro substituent at position 6 increases molecular weight (352.8 g/mol) and polarity, likely enhancing antimicrobial activity. The propoxy group at position 7 contributes to moderate lipophilicity (XLogP3 = 3.8) .
  • Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate (): Lacks the chloro group, resulting in lower molecular weight (318.4 g/mol) and reduced polarity (XLogP3 = 3.1). This compound may exhibit improved solubility in nonpolar solvents compared to its chlorinated analog .

Amide vs. Ester Side Chains

  • 3-{4,8-Dimethyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}-N-(pyridin-2-ylmethyl)propanamide (): Replaces the ethyl propanoate with a propanamide group linked to a pyridinylmethylamine.
  • Ethyl 3-[6-chloro-4-methyl-7-(naphthalen-2-ylmethoxy)-2-oxochromen-3-yl]propanoate (): A naphthylmethoxy group at position 7 significantly increases molecular weight (450.9 g/mol) and logP (7.13), suggesting low aqueous solubility but high membrane permeability .

Implications of Structural Variations

  • Lipophilicity and Solubility : Bulkier groups (e.g., tert-butyl, naphthyl) increase logP, reducing aqueous solubility but improving lipid membrane penetration .
  • Biological Activity : Chloro and amide substituents may enhance antimicrobial or enzyme-targeting properties compared to ester derivatives .

Biological Activity

Ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a complex organic compound belonging to the chromen-2-one class. This article explores its biological activity, including potential therapeutic effects, mechanisms of action, and structure-activity relationships (SAR).

Compound Overview

Chemical Structure:
The compound features a chromen-2-one core with various substituents, including an ethyl propanoate group and a methoxybenzyl moiety. Its molecular formula is C24H26O5C_{24}H_{26}O_5, with a molecular weight of approximately 394.5 g/mol.

Molecular Characteristics:

PropertyValue
Molecular FormulaC24H26O5C_{24}H_{26}O_5
Molecular Weight394.5 g/mol
CAS Number858748-15-9

Antimicrobial Properties

Research indicates that derivatives of chromen-2-one compounds exhibit significant antimicrobial activity. This compound may possess similar properties due to its structural characteristics that enhance interaction with microbial targets. Studies on related compounds have shown efficacy against various bacterial and fungal strains, suggesting potential applications in treating infections .

Anticancer Activity

The compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of tumor cell lines. For example, derivatives with similar structures have demonstrated cytotoxic effects against human cancer cells, including breast and lung cancer lines . The mechanism likely involves the induction of apoptosis and inhibition of cell cycle progression.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition: The chromenone structure can inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation: The presence of the methoxybenzyl group may enhance binding affinity to various biological receptors, influencing signaling pathways associated with cell growth and survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzyl moiety or variations in the chromenone core can significantly impact efficacy:

ModificationEffect on Activity
Substituents on BenzylEnhanced binding affinity
Variations in Chromenone CoreAltered enzyme inhibition profile

Studies suggest that electron-withdrawing groups on the benzyl ring improve activity by stabilizing the compound's interaction with target sites .

Case Studies

  • Antitumor Efficacy: In vitro studies demonstrated that similar chromenone derivatives inhibited cell growth in several cancer cell lines, providing a basis for further investigation into this compound's potential as an anticancer agent .
  • Antimicrobial Testing: Comparative studies on related compounds revealed significant antibacterial and antifungal activities, supporting the hypothesis that this compound could exhibit similar properties .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare ethyl 3-{4,8-dimethyl-7-[(3-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and esterification reactions. For example, similar coumarin derivatives are prepared using hydroxycoumarin precursors and alkylating agents like 3-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ or Cs₂CO₃ in DMF/DME) . Optimization involves adjusting reaction time, temperature (e.g., 40–80°C), and stoichiometry of reagents to improve yields. Column chromatography (silica gel, hexane/EtOAc gradients) is typically used for purification .

Q. How is the structure of this compound validated post-synthesis?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify proton/carbon environments (e.g., coumarin carbonyl at δ ~160 ppm, aromatic protons at δ 6.5–8.0 ppm) and HRMS for molecular ion verification (e.g., [M+H]⁺ or [M+Na]⁺ adducts) . IR spectroscopy can confirm ester carbonyl stretches (~1700–1750 cm⁻¹) and ether linkages (~1250 cm⁻¹) .

Q. What crystallographic tools are recommended for resolving its 3D structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL (for refinement) and SHELXS/SHELXD (for structure solution) is standard. WinGX or OLEX2 interfaces can streamline data processing and visualization . Anisotropic displacement parameters and hydrogen bonding networks should be analyzed to assess molecular packing .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or stability under varying conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA software) can model electronic properties (HOMO/LUMO energies) and predict sites prone to oxidation or hydrolysis. Solvent effects (e.g., polar aprotic vs. aqueous) should be simulated using implicit solvation models (e.g., PCM). Stability studies (e.g., accelerated thermal degradation at 40–60°C) paired with LC-MS can validate computational predictions .

Q. What strategies address contradictions in spectroscopic data between synthesized batches?

  • Methodological Answer : Discrepancies in NMR/HRMS may arise from residual solvents, diastereomers, or incomplete purification. Use 2D NMR (COSY, HSQC) to resolve overlapping signals and HPLC-DAD/ELSD to assess purity (>95%). For chiral centers, chiral column chromatography or optical rotation measurements are critical .

Q. How does the 3-methylbenzyloxy substituent influence the compound’s photophysical properties?

  • Methodological Answer : The electron-donating 3-methylbenzyloxy group enhances π→π* transitions in the coumarin core, red-shifting UV-Vis absorption (e.g., λmax ~320–350 nm). Fluorescence quenching studies in polar solvents (e.g., DMSO vs. hexane) can quantify solvent effects on emission spectra .

Q. What mechanistic insights explain side-product formation during synthesis?

  • Methodological Answer : Common side products include O-alkylation isomers or hydrolysis derivatives (e.g., free carboxylic acids). Mechanistic studies using deuterated solvents (e.g., DMF-d₇) and kinetic monitoring via TLC/GC-MS can identify intermediates. For example, competing nucleophilic attack at coumarin C-7 vs. C-6 positions may require steric modulation of reactants .

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